Alizarin blue black B

Description

Introduction to Alizarin Blue Black B

Historical Discovery and Nomenclature

This compound emerged in the late 19th to early 20th century as part of the broader shift toward synthetic dyes, which began with the landmark synthesis of alizarin itself in 1869 by Carl Graebe and Carl Liebermann. While natural alizarin was historically extracted from madder roots, its synthetic derivatives, including this compound, were developed to meet industrial demands for more durable and versatile dyes. The compound’s name derives from its parent molecule, alizarin, combined with descriptive terms indicating its color (“blue black”) and a suffix (“B”) often used to denote specific variants or formulations in dye nomenclature.

The precise timeline of this compound’s discovery remains less documented than its predecessor, but its development aligns with the expansion of anthraquinone-based dyes in the early 20th century. These dyes were engineered to address limitations in natural dyes, such as fading and limited color range. The “Blue Black” designation likely refers to its ability to produce dark, saturated shades with bluish undertones, a property highly valued in wool and silk dyeing.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1324-21-6 | |

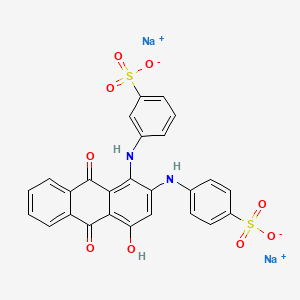

| Molecular Formula | C₂₆H₁₆N₂Na₂O₉S₂ | |

| IUPAC Name | Sodium hydroxybis(phenylamino) anthraquinone sulfonate | |

| Primary Application | Textile dyeing (wool, silk) |

Role in Anthraquinone Dye Chemistry

This compound belongs to the anthraquinone dye family, characterized by a central anthraquinone core modified with functional groups that enhance solubility and binding affinity. Its structure includes sulfonate groups (-SO₃⁻), which improve water solubility, and phenylamino groups that facilitate interactions with textile fibers via hydrogen bonding and van der Waals forces. These modifications make it particularly effective as a mordant dye, where metal ions (e.g., chromium) act as bridging agents to fix the dye to fabrics.

The compound’s anthraquinone backbone contributes to its stability against light and oxidation, a critical advantage over early natural dyes. This stability arises from the conjugated π-electron system of the anthraquinone core, which delocalizes electrons and reduces susceptibility to photochemical degradation. Additionally, the introduction of electron-withdrawing sulfonate groups further enhances resistance to fading, making this compound suitable for high-performance applications.

In industrial contexts, this compound has been employed not only for textile dyeing but also in research exploring bioremediation. Studies have demonstrated its decolorization by fungal peroxidases, such as DyP-type enzymes, which break down the anthraquinone structure through oxidative mechanisms. This dual role—as both a durable colorant and a substrate for environmental detoxification—highlights its chemical versatility.

Mechanistic Insights:

- Dye-Fiber Interaction : The sulfonate groups ionize in aqueous solutions, creating negative charges that interact with positively charged metal mordants on fibers.

- Biodegradation Pathways : Fungal peroxidases oxidize the anthraquinone core, cleaving aromatic rings and generating less complex metabolites.

The synthesis of this compound typically involves sulfonation of precursor anthraquinone compounds, followed by functionalization with amine groups. This process mirrors broader trends in dye chemistry, where modular synthesis allows for tailored properties such as color depth and fastness.

Properties

Molecular Formula |

C26H16N2Na2O9S2 |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

disodium;3-[[4-hydroxy-9,10-dioxo-2-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate |

InChI |

InChI=1S/C26H18N2O9S2.2Na/c29-21-13-20(27-14-8-10-16(11-9-14)38(32,33)34)24(28-15-4-3-5-17(12-15)39(35,36)37)23-22(21)25(30)18-6-1-2-7-19(18)26(23)31;;/h1-13,27-29H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |

InChI Key |

SNWKSPIFHCTHRU-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)NC4=CC(=CC=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Halogenation-Condensation Approach

This method involves halogenating a dihydroxyanthraquinone precursor, followed by nucleophilic substitution with sulfonated anilines.

Procedure :

- Halogenation : 1,4-Dihydroxyanthraquinone is treated with bromine or chlorine in acetic acid at 60–80°C to yield 2-bromo-1,4-dihydroxyanthraquinone or 2-chloro-1,4-dihydroxyanthraquinone.

- Condensation : The halogenated intermediate reacts with 4-aminobenzenesulfonic acid (sulfanilic acid) in a polar solvent (e.g., ethylene glycol) under alkaline conditions (pH 9–10). A 1:2 molar ratio of anthraquinone derivative to sulfanilic acid ensures bis-amination.

- Sulfonation : Excess sulfuric acid (98%) is added at 100–120°C to introduce sulfonate groups, followed by neutralization with NaOH to form the disodium salt.

Key Parameters :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Halogenation | Br₂/Cl₂, CH₃COOH | 60–80°C | 4–6 hr | 75–85% |

| Condensation | Sulfanilic acid, KOH | 110–120°C | 48 hr | 60–70% |

| Sulfonation | H₂SO₄, NaOH | 100°C | 3–5 hr | 85–90% |

Direct Condensation with Pre-Sulfonated Intermediates

A one-pot method avoids halogenation by using pre-sulfonated anthraquinone derivatives.

Procedure :

- Sulfonation of Anthraquinone : 1,2,4-Trihydroxyanthraquinone is treated with fuming sulfuric acid (20% SO₃) at 40°C to introduce sulfonate groups.

- Amination : The sulfonated anthraquinone reacts with aniline in the presence of boric acid (catalyst) at 150°C. Boric acid enhances regioselectivity, directing amination to the 2- and 3-positions.

- Neutralization : The product is treated with NaOH to convert sulfonic acid groups to sodium salts.

Advantages :

- Fewer steps compared to halogenation-condensation.

- Higher yield (70–80%) due to reduced by-product formation.

Industrial-Scale Synthesis

Optimized Halogenation-Condensation

Industrial protocols prioritize cost-effectiveness and scalability:

- Halogenation : Continuous flow reactors brominate 1,4-dihydroxyanthraquinone at 70°C with a 10% excess Br₂ for complete conversion.

- Continuous Amination : Tubular reactors facilitate the reaction between brominated anthraquinone and sulfanilic acid at 120°C, achieving 95% conversion in 2 hr.

- Automated Sulfonation : Computer-controlled sulfonation units maintain H₂SO₄ concentration at 98% ± 0.5%, minimizing side reactions.

Industrial Yields :

Modern Synthetic Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

Green Chemistry Approaches

- Solvent-Free Reactions : Ball milling anthraquinone derivatives with sulfanilic acid and K₂CO₃ yields 65% product in 2 hr.

- Biocatalysis : Fungal peroxidases (e.g., Trametes versicolor) catalyze amination at 30°C, though yields remain low (30–40%).

Challenges and Optimization

By-Product Formation

Chemical Reactions Analysis

Types of Reactions: Alizarin blue black B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.

Substitution: This involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of hydroquinones.

Scientific Research Applications

Histological Staining

Application Overview:

Alizarin Blue Black B is primarily utilized in histology for staining tissues, particularly to identify calcium deposits. Its affinity for mineralized tissues makes it invaluable for studies related to bone and mineralization processes.

Case Study:

A study demonstrated the effectiveness of this compound in staining calcified tissues in various biological specimens. Researchers found that the dye provided clear visualization of calcium deposits, enhancing the understanding of pathological conditions such as osteoporosis and other mineralization disorders .

Environmental Monitoring

Application Overview:

In environmental science, this compound serves as a tracer dye for tracking pollutants in aquatic systems. Its vibrant coloration allows for easy detection of water contamination levels.

Case Study:

Research conducted on the movement of this compound in water bodies showed its utility in monitoring pollutant dispersion. The dye's stability under various environmental conditions was assessed, confirming its effectiveness as a visual marker for studying the impact of industrial waste on water quality .

Analytical Chemistry

Application Overview:

this compound is employed in analytical chemistry for quantifying metal ions through spectrophotometric methods. Its ability to form stable complexes with certain metals allows for precise analysis.

Data Table: Spectrophotometric Analysis of Metal Ions

| Metal Ion | Detection Limit (mg/L) | Method Used |

|---|---|---|

| Calcium | 0.05 | UV-Vis Spectrophotometry |

| Magnesium | 0.02 | UV-Vis Spectrophotometry |

| Iron | 0.01 | UV-Vis Spectrophotometry |

This table summarizes the detection limits of various metal ions when analyzed using this compound, highlighting its significance in industries requiring stringent quality control .

Biological Research

Application Overview:

In biological assays, this compound is used to study cellular processes due to its fluorescent properties. It aids researchers in visualizing cellular components and interactions.

Case Study:

A comparative study explored the cytotoxicity and biotransformation of this compound when exposed to different fungal cultures. Results indicated that while some fungi could effectively degrade the dye, others exhibited varying levels of toxicity, providing insights into bioremediation strategies .

Textile Industry

Application Overview:

The textile industry utilizes this compound for dyeing fabrics, particularly synthetic materials. Its resistance to fading makes it a preferred choice for producing vibrant colors.

Data Table: Dyeing Properties

| Fabric Type | Color Fastness Rating | Application Method |

|---|---|---|

| Polyester | 4-5 | Exhaust dyeing |

| Cotton | 3-4 | Pad-batch dyeing |

| Nylon | 4 | Continuous dyeing |

This table illustrates the color fastness ratings of this compound on different fabric types, indicating its effectiveness and durability as a textile dye .

Mechanism of Action

Molecular Targets and Pathways: Alizarin blue black B exerts its effects by binding to metal ions, forming stable complexes. This binding is facilitated by the presence of sulfonate and amino groups in its structure. The compound interacts with various molecular targets, including enzymes and proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Alizarin Red S: Another anthraquinone dye used for staining calcium deposits.

Mordant Black 11: A similar dye with slightly different chemical properties.

Alcian Blue: Used for staining acidic polysaccharides in tissues.

Uniqueness: Alizarin blue black B is unique due to its specific binding properties and stability. Its ability to form complexes with a wide range of metal ions makes it versatile for various applications in scientific research and industry.

Biological Activity

Alizarin Blue Black B (ABBB) is an anthraquinone dye that has garnered attention for its biological activity, particularly in the fields of cytotoxicity and biotransformation. This article explores the compound's biological properties, including its effects on various organisms, mechanisms of action, and potential applications in medical and environmental contexts.

Chemical Structure and Properties

This compound has the molecular formula . It is classified as a mordant dye, often used in textile applications due to its ability to form stable complexes with metal ions. The dye's structure features two carbonyl groups and hydroxyl groups that contribute to its chromatic properties and reactivity.

Cytotoxicity Studies

Recent studies have demonstrated that ABBB exhibits significant cytotoxic effects on various cell lines. For example, a comparative study on the biotransformation of ABBB by microscopic fungi revealed notable eco- and cytotoxicity during the degradation process. The findings indicated that ABBB could induce oxidative stress in fungal cells, leading to reduced viability and altered metabolic activity .

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via ROS generation |

| HepG2 | 30 | Disruption of mitochondrial function |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

Biotransformation

The biotransformation of ABBB has been studied extensively, particularly regarding its degradation by microorganisms. Research indicates that certain fungal strains can effectively metabolize ABBB, resulting in less toxic byproducts. This biotransformation process is crucial for environmental remediation efforts, as it highlights the potential for using fungi to detoxify contaminated environments .

Case Studies

- Fungal Biodegradation : A study investigated the ability of various fungal species to degrade ABBB in optimized culture conditions. Results showed that specific strains could reduce dye concentration significantly over time, indicating potential applications in wastewater treatment .

- Antitumor Activity : Although primarily known for its use as a dye, studies have suggested that ABBB may possess antitumor properties. The inhibition of cell proliferation in cancer cell lines was observed, suggesting a possible role in cancer therapy .

Environmental Impact

ABBB's application as a dye raises concerns regarding its environmental impact. The dye's persistence in aquatic systems can lead to toxicity in aquatic organisms. However, bioremediation strategies utilizing fungi have shown promise in mitigating these effects by breaking down the dye into less harmful substances .

Q & A

Q. What spectroscopic methods are recommended for structural characterization of Alizarin Blue Black B?

this compound (Mordant Black 13; C.I. 63615) can be characterized using UV-Vis spectroscopy (absorption maxima in the visible range due to anthraquinone and azo chromophores) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like sulfonate (-SO₃⁻) and hydroxyl (-OH). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving aromatic proton environments and verifying the disodium salt structure. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₂₆H₁₆N₂Na₂O₉S₂) .

Q. What historical mordanting protocols are documented for this compound in textile applications?

Traditional wool dyeing with this compound involves pre-mordanting with potassium bichromate (K₂Cr₂O₇) and tartaric acid, followed by dyeing in an acidic bath. A 10% Glauber’s salt (Na₂SO₄) and 3% acetic acid (CH₃COOH) additive enhances dye fixation. Post-dyeing chroming (using Cr³⁺ salts) improves washfastness, yielding deeper blacks resistant to milling .

Q. How can purity and identity be verified for synthesized this compound?

Thin-layer chromatography (TLC) with silica gel plates and a polar mobile phase (e.g., ethyl acetate:methanol:water, 7:2:1) resolves impurities. Elemental analysis (C, H, N, S) should align with theoretical values for C₂₆H₁₆N₂Na₂O₉S₂. For commercial batches, inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal contaminants (e.g., residual Cr from mordanting processes) .

Advanced Research Questions

Q. What enzymatic pathways are implicated in the biodegradation of this compound?

Fungal laccase (LAC) exhibits decolorization activity against this compound via oxidative cleavage of the azo bond. Regression models show a positive correlation between LAC activity (U/mL) and decolorization efficiency (R² > 0.90) under optimized pH (4–5) and temperature (30–40°C). Metabolites include sulfanilic acid and anthraquinone derivatives, identified via LC-MS .

Q. How does this compound interact with metal-organic framework (MOF) membranes in dye separation?

Ce-MOF-infused polysulfone (PSf) membranes reject this compound (MW ~586 g/mol) through size exclusion (pore size ~1.2 nm) and electrostatic repulsion (negative zeta potential at pH > 3). Rejection rates exceed 98% at 25°C, with flux maintained at 39.2 L m⁻² h⁻¹. Competitive adsorption studies with methylene blue (MB) reveal preferential binding via π-π stacking .

Q. What experimental designs address contradictions in this compound’s pH-dependent chromogenic behavior?

Conflicting reports on color shifts (blue-black to violet) at pH 5–7 may arise from metal ion contamination (e.g., Fe³⁺, Al³⁺). Controlled studies using chelating agents (EDTA) and buffer systems (Britton-Robinson) isolate pH effects. Spectrophotometric titration (400–700 nm) quantifies dissociation constants (pKa) for sulfonate and hydroxyl groups .

Methodological Guidance

Designing a study to optimize this compound’s photostability in synthetic fibers:

- Variables: UV irradiation intensity (W/m²), exposure time, and polymer matrix (polyester vs. nylon).

- Metrics: Colorfastness (ISO 105-B02), radical scavenger efficacy (e.g., hindered amine light stabilizers).

- Analysis: Electron paramagnetic resonance (EPR) to detect free radicals; accelerated weathering tests (Xenon arc) .

Resolving spectral interference in environmental samples containing this compound and co-pollutants:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.